Gorgost-5-en-3-ol, (3beta)-
Description
Contextualization within Marine Sterol Biochemistry
Marine organisms are a prolific source of novel sterols characterized by unconventional structures, particularly in their side chains. nih.gov Gorgost-5-en-3-ol, (3beta)- (gorgosterol) stands out as a primary example of this chemical diversity. frontiersin.org It is a 30-carbon atom sterol primarily isolated from marine invertebrates like soft corals and gorgonians (sea fans). nih.govmdpi.com However, the origin of these sterols is complex; they are often not synthesized by the invertebrate host itself but by symbiotic, photosynthetic dinoflagellates known as zooxanthellae living within their tissues. gerli.comnih.govgerli.com Research has confirmed that aposymbiotic zooxanthellae are capable of synthesizing gorgosterol (B1215954), highlighting their crucial role in its production. pnas.orgnih.gov
The biosynthesis of gorgosterol is thought to proceed from lanosterol (B1674476), a common sterol precursor in dinoflagellates. frontiersin.org This pathway involves unusual bioalkylation patterns to form the complex side chain. esf.edu Gorgosterol's structure, particularly the presence of a cyclopropane (B1198618) ring and alkyl substituents at positions C-22 and C-23, is a hallmark of certain dinoflagellates and serves as a significant biomarker. frontiersin.orggerli.comacs.org The study of sterol composition in these symbiotic relationships is crucial, as it can reveal insights into the taxonomic affiliations of the symbionts, which may not always align with the host's classification. pnas.orgnih.gov
| Compound Name | Common Name | Molecular Formula | Key Structural Features | Typical Source |
|---|---|---|---|---|
| Gorgost-5-en-3-ol, (3beta)- | Gorgosterol | C30H50O | C11 side chain with a cyclopropane ring | Marine gorgonians and soft corals (from zooxanthellae) nih.govgerli.com |
| Cholest-5-en-3-ol, (3beta)- | Cholesterol | C27H46O | Standard C8 side chain | Animals frontiersin.org |
| Ergost-5,7,22-trien-3-ol, (3beta,22E)- | Ergosterol (B1671047) | C28H44O | C9 side chain with two double bonds | Fungi, yeast frontiersin.org |
| Ergost-5-en-3-ol, (3beta,24R)- | Campesterol | C28H48O | Methyl group at C-24 | Plants |
Historical Perspective of Gorgosterol Discovery and Initial Characterization
The story of gorgosterol began in 1943 when chemist Werner Bergmann first isolated the compound from the gorgonian Plexaura flexuosa. nih.govgerli.comgerli.com This initial discovery marked it as a novel sterol from a marine source. However, it was the subsequent elucidation of its complete and unprecedented structure decades later that truly sparked significant interest within the scientific community. nih.govgerli.com
In 1970, a team of researchers including Carl Djerassi, demonstrated the full structure of gorgosterol, revealing its most remarkable feature: a cyclopropane ring located on the side chain. acs.orgacs.orgacs.org This was a biogenetically unprecedented finding, as no other sterol known at the time possessed such a feature. acs.orgacs.org The structure was confirmed using techniques like mass spectrometry and proton magnetic resonance. pnas.orgnih.gov This discovery of gorgosterol's unique side chain, with alkyl groups at both C-22 and C-23, challenged existing knowledge of sterol biosynthesis and renewed interest in exploring marine organisms for novel natural products. gerli.comacs.org
| Year | Key Finding | Significance |
|---|---|---|
| 1943 | Initial isolation of gorgosterol from a gorgonian coral by Bergmann. gerli.comgerli.com | First identification of this unique sterol in a marine organism. |
| 1970 | Elucidation of the complete chemical structure, including the novel cyclopropane ring in the side chain, by Djerassi and colleagues. acs.orgacs.orgacs.org | Revealed a biogenetically unprecedented molecular feature, stimulating further research into marine sterols. |
| 1982 | Demonstration that symbiotic zooxanthellae can synthesize gorgosterol independently of their host. nih.govpnas.orgnih.gov | Clarified the biosynthetic origin of gorgosterol and its role as a biomarker for certain dinoflagellates. |
Significance of Unique Steroidal Skeletons in Biological Systems
Steroids are a fundamental class of organic compounds characterized by a specific four-ring carbon skeleton. fiveable.mewikipedia.org This core structure is rigid and relatively flat, properties that are crucial for their diverse biological functions. fiveable.mevaia.com Steroids act as essential components of cell membranes, where they modulate fluidity and stability, and as signaling molecules, such as hormones, that bind to specific receptors to trigger precise physiological responses. wikipedia.orgvaia.combritannica.com
The uniqueness of a steroidal skeleton, particularly in the side chain, can lead to novel biological activities. The distinct structure of gorgosterol, with its cyclopropane-containing side chain, makes it a subject of great interest for structural and synthetic studies. researchgate.net This unusual ring imparts specific conformational constraints on the molecule, which can influence its stability, reactivity, and interactions with biological targets like enzymes and receptors. fiveable.meresearchgate.net While many gorgostane-type steroids have been found to exhibit a range of biological activities, including anticancer and antifungal properties, the primary interest in gorgosterol itself has often centered on its unique structure and what it reveals about the possibilities of biosynthesis in nature. researchgate.netnih.gov The discovery of such atypical molecules underscores the vast, untapped potential of marine natural products in providing new chemotypes for drug discovery and for understanding fundamental biological processes. nih.govgerli.com
Structure
2D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S)-10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3/t19?,20?,22-,23?,24?,25?,26?,27?,28?,29?,30?/m0/s1 |
InChI Key |
YRPMZHRSQIFCLR-LMHMAWOPSA-N |
Isomeric SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CC[C@@H](C5)O)C)C)C |
Canonical SMILES |
CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C |
Synonyms |
gorgosterol |
Origin of Product |
United States |
Natural Occurrence and Biogeographical Distribution of Gorgost 5 En 3 Ol, 3beta
Primary Marine Invertebrate Sources: Gorgonians and Soft Corals
Gorgonians and soft corals, both belonging to the order Alcyonacea, are the most well-documented sources of gorgosterol (B1215954) and its derivatives. nih.govresearchgate.netrasayanjournal.co.in These organisms often harbor symbiotic dinoflagellates (zooxanthellae) which are believed to play a crucial role in the biosynthesis of this sterol. nih.govpnas.org
The presence and concentration of Gorgost-5-en-3-ol, (3beta)- can be highly specific to the genus and species of the host organism.
Sinularia spp. : Various species of the soft coral genus Sinularia have been identified as rich sources of gorgosterol and its oxygenated analogues. bohrium.commdpi.comjst.go.jp For instance, gorgosterol has been isolated from cultured Sinularia sandensis, Sinularia brassica, and the Vietnamese soft coral Sinularia leptoclados. bohrium.commdpi.comjst.go.jpnih.gov Other related compounds, such as 5,6β-epoxygorgosterol, have also been found in Sinularia leptoclados and Sinularia conferta. jst.go.jpresearchgate.net
Isis hippuris : The gorgonian Isis hippuris, found widely in the western Pacific, is a significant source of a variety of polyoxygenated gorgosterol derivatives. nih.govtandfonline.comtandfonline.comacs.org
Heteroxenia spp. : Soft corals of the genus Heteroxenia, such as Heteroxenia fuscescens and Heteroxenia ghardaqensis, have been shown to contain gorgostane-type steroids. mdpi.comresearchgate.netnih.gov
Eunicea laciniata : The Caribbean octocoral Eunicea laciniata has been found to contain gorgosterol derivatives, including a trihydroxy-gorgosterol derivative and a new gorgosterol pentol. researchgate.netuwi.edusemanticscholar.orgvjs.ac.vn
Table 1: Marine Invertebrate Sources of Gorgost-5-en-3-ol, (3beta)- and its Derivatives
| Genus | Species | Common Name | Location | Reference |
| Sinularia | spp. | Soft Coral | Indo-Pacific | bohrium.commdpi.comjst.go.jpnih.govresearchgate.net |
| Isis | hippuris | Gorgonian | Western Pacific | nih.govtandfonline.comtandfonline.comacs.org |
| Heteroxenia | spp. | Soft Coral | Red Sea, Indo-Pacific | mdpi.comresearchgate.netnih.gov |
| Eunicea | laciniata | Gorgonian | Caribbean | researchgate.netuwi.edusemanticscholar.orgvjs.ac.vn |
The biosynthesis of gorgosterol is intricately linked to symbiotic dinoflagellates, commonly known as zooxanthellae, which reside within the tissues of many marine invertebrates. nih.govpnas.orgscilit.com Studies have shown that these dinoflagellates, particularly of the genus Symbiodinium, can synthesize gorgosterol and transfer it to their hosts. nih.govpnas.org Research on cultured zooxanthellae has confirmed their ability to produce gorgosterol even when separated from their invertebrate hosts, indicating that the symbiont possesses the necessary biosynthetic machinery. nih.govpnas.org
Genus and Species Specificity (e.g., Sinularia spp., Isis hippuris, Heteroxenia spp., Eunicea laciniata)
Detection in Other Marine Organisms
Beyond gorgonians and soft corals, Gorgost-5-en-3-ol, (3beta)- has been detected in other marine life forms, albeit typically in lower concentrations.
Sponges : Gorgosterol has been identified in low amounts in the sponges Cinachyrella alloclada and C. kükenthali from the Red Sea. nih.gov Its presence has also been noted in other sponges, such as Petrosia weinbergi. nih.govresearchgate.net
Dinoflagellates : As the primary producers of gorgosterol, free-living and symbiotic dinoflagellates are a direct source of this sterol. acs.orgpnas.orgasm.orgjst.go.jp The biosynthesis of gorgosterol in dinoflagellates involves unusual bioalkylation patterns. acs.orgasm.org
Occurrence in Terrestrial Flora Extracts
While traditionally considered a marine sterol, recent phytochemical investigations have revealed the presence of Gorgost-5-en-3-ol, (3beta)- or similar sterols in certain terrestrial plants. This discovery challenges the long-held belief that this compound is exclusive to the marine environment.
Moringa oleifera : Extracts from the seeds of Moringa oleifera, a plant native to the sub-Himalayan tracts of India, Pakistan, Bangladesh, and Afghanistan, have been reported to contain gorgosterol. researchgate.netnih.govcore.ac.ukresearchgate.netmdpi.com The oil from these seeds is rich in various sterols, including beta-sitosterol (B1209924) and stigmasterol (B192456). researchgate.netresearchgate.net
Table 2: Terrestrial Plant Sources of Gorgosterol-like Compounds
| Genus | Species | Common Name | Parts Used | Reference |
| Moringa | oleifera | Drumstick Tree | Seeds | researchgate.netnih.govcore.ac.ukresearchgate.netmdpi.com |
Biosynthesis and Metabolic Pathways of Gorgost 5 En 3 Ol, 3beta
Precursor Utilization in Sterol Biosynthesis
The biosynthesis of sterols, including Gorgost-5-en-3-ol, (3beta)-, fundamentally begins with the isoprenoid pathway. The journey starts with the condensation of acetyl-CoA molecules to form mevalonic acid. libretexts.org This intermediate is then converted to isopentenyl diphosphate (B83284), the "active isoprene (B109036) unit," which serves as the foundational building block for a vast array of terpenoid compounds. nih.gov Through a series of condensations, farnesyl diphosphate (FPP) is formed. Two molecules of FPP are joined in a "head-to-head" fashion to create squalene (B77637), a C30 triterpenoid (B12794562) that is the committed precursor to all sterols. frontiersin.orgfiveable.me
From squalene, the pathway proceeds with an oxidation step catalyzed by squalene epoxidase to form (3S)-2,3-oxidosqualene. libretexts.orgfrontiersin.org The cyclization of this epoxide is a critical branching point. In animals and fungi, it leads to the formation of lanosterol (B1674476), whereas in plants, cycloartenol (B190886) is the primary product. libretexts.orgfrontiersin.org Dinoflagellates, which are key producers of gorgosterol (B1215954), utilize lanosterol as their precursor for subsequent sterol synthesis. libretexts.orgfrontiersin.org
The biosynthesis of the unique side chain of gorgosterol involves further modifications of a common phytosterol side chain. It is suggested that diatoms capable of producing gorgosterol utilize 24-methylcholesta-5,22E-dien-3β-ol as a key precursor. researchgate.net
Table 1: Key Precursors in the Biosynthesis of Gorgost-5-en-3-ol, (3beta)-
| Precursor Molecule | Role in Pathway |
| Acetyl-CoA | Initial building block for the isoprenoid pathway. libretexts.org |
| Mevalonic Acid | Intermediate derived from acetyl-CoA. libretexts.org |
| Isopentenyl Diphosphate | The "active isoprene unit" and fundamental building block. nih.gov |
| Farnesyl Diphosphate | C15 intermediate formed from isopentenyl diphosphate units. fiveable.me |
| Squalene | C30 triterpenoid, the direct precursor to sterol cyclization. frontiersin.org |
| (3S)-2,3-Oxidosqualene | Oxidized form of squalene that undergoes cyclization. libretexts.orgfrontiersin.org |
| Lanosterol | The primary tetracyclic sterol precursor in dinoflagellates. libretexts.orgfrontiersin.org |
| 24-methylcholesta-5,22E-dien-3β-ol | Proposed precursor for the unique side chain formation. researchgate.net |
Enzymatic Steps and Proposed Pathways
The transformation of precursor molecules into Gorgost-5-en-3-ol, (3beta)- is a multi-step process governed by a suite of specific enzymes. Following the formation of the tetracyclic sterol nucleus from lanosterol, the most notable modifications occur on the side chain.
The proposed biosynthetic route to gorgosterol in dinoflagellates involves a series of biological methylation reactions. researchgate.net The pathway is thought to begin with a common phytosterol, which undergoes methylation at the C-23 position of 24-methylcholesta-5,22E-dien-3β-ol. This step, catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase, yields 23,24-dimethylcholesta-5,22E-dien-3β-ol. researchgate.net
The subsequent and most defining step is the formation of the cyclopropane (B1198618) ring across the C-22 and C-23 positions. This unique biochemical transformation is catalyzed by a specialized enzyme, a cyclopropane synthetase, which utilizes the Δ22 double bond of the precursor to forge the three-membered ring. This enzymatic step is considered rare in microalgae. researchgate.net
Localization of Biosynthetic Processes within Organisms (e.g., Zooxanthellar Component)
The biosynthesis of Gorgost-5-en-3-ol, (3beta)- is primarily attributed to symbiotic dinoflagellates, commonly known as zooxanthellae. nih.govgerli.com These microorganisms reside within the tissues of various marine invertebrates, including gorgonians (sea fans), soft corals, and giant clams. nih.govnih.govmdpi.com
Research has demonstrated that the zooxanthellar component of these symbiotic relationships is responsible for the de novo synthesis of gorgosterol. thegoodscentscompany.comuchicago.eduacs.org Studies on cultured zooxanthellae isolated from their invertebrate hosts have confirmed that these algae can synthesize gorgosterol and its precursor, 23-desmethylgorgosterol, independently. nih.govpnas.org This indicates that the genetic and enzymatic machinery for producing this unique sterol resides within the algal symbiont. nih.gov
While the host organisms, such as corals, are often found to contain gorgosterol, they are generally considered sterol-auxotrophs, meaning they cannot synthesize sterols from scratch. nih.govnih.gov Instead, they acquire gorgosterol and other essential sterols through the translocation of these compounds from their symbiotic zooxanthellae. nih.gov The formation of squalene, a key precursor, has been specifically localized to the zooxanthellar component in various gorgonians. thegoodscentscompany.comuchicago.eduacs.org
Comparative Biosynthesis with Other Sterols (e.g., Cholesterol, Ergosterol)
The biosynthesis of Gorgost-5-en-3-ol, (3beta)- shares its early stages with that of other major sterols like cholesterol and ergosterol (B1671047), but diverges significantly in the later steps, particularly in the modification of the side chain.
Shared Initial Pathway: All three sterols—gorgosterol, cholesterol, and ergosterol—originate from the isoprenoid pathway, starting with acetyl-CoA and proceeding through mevalonate, farnesyl pyrophosphate, and squalene. libretexts.orgnih.govfrontiersin.orgnih.gov The cyclization of 2,3-oxidosqualene (B107256) to lanosterol is also a common step for all three in the organisms that produce them. libretexts.orgfrontiersin.org
Divergence in Side Chain Modification:
Cholesterol: The biosynthesis of cholesterol from lanosterol involves the removal of three methyl groups (two at C-4 and one at C-14), the saturation of the side chain, and the migration of the double bond from Δ8 to Δ5. nih.govnih.gov This results in a C27 sterol with a saturated isooctyl side chain. nih.gov
Ergosterol: Ergosterol, the primary sterol in fungi, is a C28 sterol. Its synthesis from lanosterol also involves demethylations and double bond rearrangements. nih.gov A key distinguishing feature is the introduction of a methyl group at C-24 by a sterol-C-methyltransferase (SMT) and the formation of a double bond at C-22. frontiersin.orgnih.gov
Gorgosterol: Gorgosterol biosynthesis represents the most complex side chain modification of the three. It is a C30 sterol, indicating the addition of multiple carbon atoms to the initial lanosterol side chain. frontiersin.org This involves methylation at both C-23 and C-24, and the unique enzymatic formation of a cyclopropane ring at positions C-22 and C-23. researchgate.net This intricate bioalkylation pattern is a hallmark of dinoflagellate sterol synthesis. acs.org
Table 2: Comparative Features of Sterol Biosynthesis
| Feature | Gorgost-5-en-3-ol, (3beta)- | Cholesterol | Ergosterol |
| Primary Producer | Dinoflagellates (Zooxanthellae) nih.govgerli.com | Animals frontiersin.org | Fungi nih.gov |
| Carbon Atoms | C30 frontiersin.org | C27 frontiersin.org | C28 frontiersin.org |
| Key Precursor | Lanosterol libretexts.orgfrontiersin.org | Lanosterol libretexts.orgfrontiersin.org | Lanosterol nih.gov |
| Side Chain Alkylation | Methylation at C-23 and C-24 researchgate.net | None | Methylation at C-24 frontiersin.orgnih.gov |
| Unique Side Chain Feature | Cyclopropane ring at C-22/C-23 researchgate.netnih.gov | Saturated isooctyl chain nih.gov | Double bond at C-22 nih.gov |
Biotransformation and Derivatization in Biological Systems
Once synthesized by zooxanthellae, Gorgost-5-en-3-ol, (3beta)- can undergo further modifications or biotransformations within the marine environment, both within the symbiont and potentially within the host invertebrate.
A variety of gorgostane-type steroids have been isolated from marine organisms, particularly soft corals, suggesting that the parent compound, gorgosterol, serves as a precursor for a range of derivatives. nih.govmdpi.com These transformations often involve oxidation reactions, leading to the introduction of hydroxyl or epoxy groups at various positions on the sterol nucleus and side chain. mdpi.com
Examples of these derivatives include:
5,6-epoxygorgostane: These compounds feature an epoxide ring at the C-5 and C-6 positions of the steroid nucleus. mdpi.com
5,6-dihydroxygorgostane: This class of derivatives results from the opening of the epoxide ring to form a diol. mdpi.com
9,11-secogorgostane: These are more drastically modified sterols where the bond between C-9 and C-11 has been cleaved. nih.gov
Polyoxygenated derivatives: Numerous gorgosterol analogs with additional hydroxyl groups at various positions have been identified, indicating extensive enzymatic processing. mdpi.com
The origin of these derivatives is complex; they may be formed by the symbiont itself, or the gorgosterol transferred to the host invertebrate may be biochemically modified by the host's own enzymatic systems. nih.gov The presence of such a diverse array of related compounds highlights the active metabolic role of gorgosterol within these marine ecosystems.
Structural Elucidation and Stereochemical Characterization of Gorgost 5 En 3 Ol, 3beta
Spectroscopic Methodologies for Structural Determination
The elucidation of the chemical framework of Gorgost-5-en-3-ol, (3beta)- relies heavily on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, HMQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Gorgost-5-en-3-ol, (3beta)-. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments within the molecule.
Detailed analysis of ¹³C NMR data reveals characteristic chemical shifts for the steroidal nucleus and the distinctive side chain. mdpi.com For instance, the double bond at C-5 is evidenced by signals in the olefinic region. The presence of a hydroxyl group at C-3 significantly influences the chemical shift of this carbon. researchgate.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning specific proton and carbon signals and establishing connectivity within the molecule. HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton and the attachment of substituents. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering critical insights into the relative stereochemistry of the molecule. For example, NOESY correlations can help determine the orientation of methyl groups and the conformation of the steroid rings and the side chain. researchgate.netresearchgate.net
Table 1: Representative ¹³C NMR Chemical Shift Data for the Gorgost-5-ene Steroid Core
| Carbon Atom | Chemical Shift (ppm) |
| C-3 | ~71.8 |
| C-5 | ~140.7 |
| C-6 | ~121.7 |
| C-18 | ~12.1 |
| C-19 | ~19.4 |
| Note: Chemical shifts are approximate and can vary slightly depending on the solvent and specific isomeric form. mdpi.com |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Gorgost-5-en-3-ol, (3beta)-. The molecular formula of this compound is C30H50O, corresponding to a molecular weight of approximately 426.7 g/mol . nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragment ions can correspond to the loss of the hydroxyl group, cleavage of the steroid rings, and fragmentation of the unique side chain.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of sterols. ijrpns.comunm.ac.id In this technique, the sample is first separated based on its volatility and interaction with a stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides an additional parameter for identification, and the resulting mass spectrum confirms the structure. For GC-MS analysis, sterols like gorgosterol (B1215954) are often derivatized, for example, by trimethylsilylation (TMS), to increase their volatility.
Table 2: Key Mass Spectrometry Data for Gorgost-5-en-3-ol, (3beta)-
| Parameter | Value | Reference |
| Molecular Formula | C30H50O | nih.gov |
| Molecular Weight | 426.7 g/mol | nih.gov |
| Exact Mass | 426.386166214 Da | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of Gorgost-5-en-3-ol, (3beta)-, the most prominent and diagnostic absorption band is a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of the C=C double bond at the 5-position gives rise to a weaker absorption band around 1650 cm⁻¹. The C-O stretching vibration of the secondary alcohol typically appears in the 1000-1260 cm⁻¹ region.
Optical Rotation and Circular Dichroism
Gorgost-5-en-3-ol, (3beta)- is a chiral molecule, meaning it is non-superimposable on its mirror image. This property gives rise to optical activity, which can be measured by techniques such as optical rotation and circular dichroism (CD).
Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation is a characteristic physical property of a chiral molecule.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org This technique is particularly useful for studying the stereochemistry of molecules, including the conformation of ring systems and the absolute configuration of chiral centers. The CD spectrum of Gorgost-5-en-3-ol, (3beta)- provides a unique fingerprint that can be compared with that of related steroids of known stereochemistry to help confirm its absolute configuration. rsc.org
Definitive Assignment of (3beta)-Stereochemistry and Side Chain Configuration
The stereochemistry of Gorgost-5-en-3-ol, particularly at the C-3 position and within the complex side chain, has been unequivocally established through a combination of spectroscopic data and chemical correlations. acs.org The designation "(3beta)" refers to the orientation of the hydroxyl group at the C-3 position of the steroid nucleus. In this configuration, the hydroxyl group is on the same side of the ring system as the angular methyl groups at C-10 and C-13, which is the common configuration for most naturally occurring sterols. This assignment is supported by ¹H NMR data, where the proton at C-3 typically appears as a broad multiplet with a specific coupling pattern indicative of its axial orientation.
The absolute configuration of the intricate side chain, which features a cyclopropane (B1198618) ring, was a significant challenge. The definitive assignment was achieved through a combination of advanced NMR techniques, particularly NOESY, and was ultimately confirmed by X-ray crystallography of a suitable derivative. acs.org This confirmed the unique and unprecedented arrangement of the alkyl groups on the cyclopropane ring.
Analysis of Isomeric Forms and Stereoisomers
Isomers are molecules that have the same molecular formula but different arrangements of atoms. wikipedia.org For Gorgost-5-en-3-ol, (3beta)-, several types of isomerism are possible.
Structural isomers would have the same molecular formula (C30H50O) but a different connectivity of atoms. For example, the position of the double bond or the hydroxyl group could be different, or the branching pattern of the side chain could be altered.
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Gorgost-5-en-3-ol, (3beta)- has multiple chiral centers, leading to the possibility of numerous stereoisomers. These include:
Enantiomers: Non-superimposable mirror images. The enantiomer of natural gorgosterol would have the opposite configuration at all chiral centers.
Diastereomers: Stereoisomers that are not mirror images of each other. This would include epimers, where the configuration differs at only one chiral center. For instance, an isomer with a 3-alpha hydroxyl group would be a diastereomer of Gorgost-5-en-3-ol, (3beta)-. Isomers with different stereochemistry within the side chain are also considered diastereomers.
The analysis and differentiation of these various isomeric forms are heavily reliant on the spectroscopic techniques discussed previously, particularly high-field NMR and chiroptical methods like circular dichroism.
Biological and Ecological Roles of Gorgost 5 En 3 Ol, 3beta
Contribution to Membrane Fluidity and Stability in Marine Organisms
Sterols are fundamental components of eukaryotic cell membranes, where they modulate fluidity, stability, and permeability. nih.gov While direct biophysical studies on membranes containing exclusively Gorgost-5-en-3-ol, (3beta)- are limited, the general principles of sterol function provide a framework for understanding its role. Sterols insert into the lipid bilayer, and their rigid ring structure influences the packing of phospholipid acyl chains. nih.govwhiterose.ac.uk This interaction typically leads to an ordering effect in the fluid (liquid-disordered) phase and a disordering effect in the gel (solid-ordered) phase, effectively buffering the membrane against temperature changes and maintaining optimal fluidity.
The unique side chain of gorgosterol (B1215954), featuring a cyclopropyl (B3062369) group, distinguishes it from more common sterols like cholesterol. This structural peculiarity likely influences its specific interactions with phospholipids (B1166683) and the resulting membrane properties. While the primary function of sterols is to enhance membrane properties, the specific side-chain structure of gorgosterol may confer unique advantages to the organisms that synthesize or acquire it, although its precise function in the host remains an area of active research. researchgate.net It has been suggested that the unusual features of sterols like gorgosterol might make them unsuitable for conversion to cholesterol by heterotrophic organisms. researchgate.net
Table 1: Comparison of Common Marine Sterols This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature | Primary Organismal Source |
|---|---|---|---|---|
| Gorgost-5-en-3-ol, (3beta)- | C30H50O | 426.7 | Cyclopropyl group in side chain | Dinoflagellates, Gorgonians, Soft Corals |
| Cholesterol | C27H46O | 386.7 | Standard sterol side chain | Animals |
| Ergosterol (B1671047) | C28H44O | 396.7 | Methyl group and unsaturation in side chain | Fungi, some protists |
Involvement in Organismal Development and Reproductive Processes
Many marine invertebrates, including corals and other cnidarians, are incapable of synthesizing sterols de novo and are therefore sterol auxotrophs. nih.gov They rely on acquiring these essential lipids from their diet or, crucially, from their symbiotic dinoflagellates (zooxanthellae). nih.gov Sterols are vital for a range of physiological processes, including growth, development, and reproduction. nih.gov
Symbiotic dinoflagellates synthesize a variety of sterols, including Gorgost-5-en-3-ol, (3beta)-, which are then transferred to their host. elifesciences.org This transfer is a critical aspect of the symbiotic relationship and is mediated by specific transport proteins, such as Niemann-Pick type C2 (NPC2) proteins, which are upregulated in symbiotic cnidarians. nih.govelifesciences.orgbiorxiv.org The transferred sterols, including gorgosterol, are then available for the host to incorporate into its cellular membranes and to use as precursors for other essential molecules. The presence of these symbiont-derived sterols in the host's tissues, and even in their eggs, underscores their importance for the host's life cycle, including reproductive success. biorxiv.org Disruption of this sterol transfer can lead to a breakdown of the symbiosis, a phenomenon known as coral bleaching. nih.gov
Ecological Significance as a Biomarker for Marine Algal Matter
The unique chemical structure of Gorgost-5-en-3-ol, (3beta)-, particularly its cyclopropyl-containing side chain, makes it a highly specific biomarker for certain marine organisms. researchgate.net It is predominantly produced by dinoflagellates, especially those of the family Symbiodiniaceae, which are common symbionts of corals, gorgonians, and other marine invertebrates. nih.govrsc.org Consequently, the presence of gorgosterol in marine sediments, water samples, or the tissues of consumer organisms is a reliable indicator of the contribution of dinoflagellate-derived organic matter to that environment or diet. rsc.org
While some diatoms of the genus Delphineis have also been found to produce gorgosterol, its primary association remains with dinoflagellates. researchgate.net This specificity allows researchers to trace the flow of organic matter through marine food webs and to reconstruct past ecological conditions based on the analysis of sterol profiles in sediment cores.
Inter-species Chemical Communication and Defense Mechanisms
Marine organisms, particularly sessile invertebrates like gorgonians and soft corals, rely on chemical defenses to deter predators, prevent fouling by other organisms, and compete for space. researchgate.net These organisms produce a vast array of secondary metabolites, many of which have potent biological activities. While Gorgost-5-en-3-ol, (3beta)- itself is not typically cited as a direct chemical defense agent, it serves as a crucial precursor to defensive compounds. rsc.org
Research has shown that in some gorgonians, such as Pseudopterogorgia americana, gorgosterol can be enzymatically converted into secosteroids, such as 9,11-secogorgosterol. rsc.org These modified sterols have demonstrated deterrent activity against predatory fish in both laboratory and field assays, highlighting an indirect but vital role for gorgosterol in the chemical defense of these organisms. rsc.orgresearchgate.net The production of these defensive compounds is often a result of the interplay between the host and its microbial symbionts. researchgate.net
Modulation of Cellular Processes in Model Systems (e.g., Farnesoid X-activated receptor effects)
Gorgost-5-en-3-ol, (3beta)- has been identified as a modulator of cellular processes, notably as an antagonist of the Farnesoid X Receptor (FXR). researchgate.netnih.gov FXR is a nuclear receptor that plays a key role in regulating the metabolism of bile acids, lipids, and glucose. nih.govpatsnap.com
Studies have shown that gorgosterol can antagonize the activation of FXR that is induced by agonists like chenodeoxycholic acid (CDCA). nih.govnih.gov In experimental models, the presence of gorgosterol was found to decrease the transactivation of FXR target genes. nih.gov This antagonistic activity qualifies gorgosterol as a novel chemotype of FXR modulator. researchgate.netnih.gov The ability to modulate FXR activity suggests that gorgosterol and similar marine-derived sterols could have implications for metabolic regulation, although the precise physiological relevance of this interaction in its native marine organisms is still under investigation.
Table 2: Investigated Biological Activities of Gorgost-5-en-3-ol, (3beta)- This table is interactive. You can sort and filter the data.
| Biological Target/Process | Observed Effect | Research Context |
|---|---|---|
| Membrane Structure | Contributes to membrane order and stability (inferred) | General sterol biophysics nih.gov |
| Host Reproduction | Essential lipid transferred from symbiont to host | Coral-dinoflagellate symbiosis nih.gov |
| Biomarker | Indicator of dinoflagellate organic matter | Marine ecology and geochemistry rsc.org |
| Chemical Defense | Precursor to defensive secosteroids | Gorgonian chemical ecology rsc.org |
Derivatives and Analogs of Gorgost 5 En 3 Ol, 3beta : Structural Diversity and Research
Naturally Occurring Polyhydroxylated Gorgosterols
A significant number of naturally occurring derivatives of gorgosterol (B1215954) are polyhydroxylated, meaning they possess multiple hydroxyl (-OH) groups. These compounds are frequently isolated from marine organisms, particularly soft corals of the subclass Octocorallia. nih.gov Genera such as Sarcophyton and Isis are prolific sources of these sterols. nih.govmdpi.com
A common structural feature among these polyhydroxylated variants is the presence of a 3β,5α,6β-triol system in the steroid nucleus. nih.gov Further hydroxylation or acetylation often occurs at other positions, such as C-1, C-11, and C-12, leading to a diverse array of compounds. nih.govnih.gov For example, gorgostane-3β,5α,6β,11α-tetraol and gorgostane-1α,3β,5α,6β,11α-pentaol have been isolated from Sarcophyton sp. nih.govsemanticscholar.org The bamboo coral Isis hippuris is another notable source, yielding a variety of polyoxygenated gorgosterols. mdpi.commdpi.com
The structural diversity of these compounds is a testament to the complex biosynthetic pathways present in their host organisms and associated symbionts. The co-occurrence of different polyhydroxylated sterol types, including those of the gorgosterol family, provides insights into their potential biosynthetic relationships. semanticscholar.org
| Compound Name | Source Organism(s) | Key Structural Features | Reference(s) |
| (24R)-11α-acetoxy-gorgost-3β,5α,6β-triol | Sarcophyton sp. | 3β,5α,6β-triol, 11α-acetoxy | nih.gov |
| Gorgostane-3β,5α,6β,11α-tetraol | Sarcophyton sp. | 3β,5α,6β-triol, 11α-hydroxyl | nih.govsemanticscholar.org |
| Gorgostane-1α,3β,5α,6β,11α-pentaol | Sarcophyton sp. | 1α,3β,5α,6β-tetraol, 11α-hydroxyl | nih.govsemanticscholar.org |
| Hippuristerone A | Isis hippuris | Polyoxygenated gorgosterol derivative | mdpi.com |
| 18-hydroxyhippuristerone A | Isis hippuris | Polyoxygenated gorgosterol derivative | mdpi.com |
Oxygenated and Epoxidized Gorgostane (B1234944) Derivatives
Beyond simple hydroxylation, gorgostane derivatives with other oxygen-containing functional groups are also prevalent. These include ketones and, notably, epoxides (oxirane rings). nih.gov The formation of these derivatives often involves the enzymatic or non-enzymatic oxidation of the gorgosterol skeleton. libretexts.org
Gorgostane-type steroids can be categorized based on these modifications, with 5,6-epoxygorgostane and 5,6-dihydroxygorgostane representing two major groups. nih.govmdpi.com The 5,6-epoxy group, a strained three-membered ring containing an oxygen atom, is a significant feature that imparts unique chemical reactivity to the molecule. nih.gov Steroids bearing this functional group have been found in various marine invertebrates. researchgate.net For instance, nine out of ten known 5,6-epoxygorgostane compounds have been isolated from the soft coral Isis hippuris. nih.gov The stereochemistry of the epoxy ring can vary, with both 5,6-α- and 5,6-β-epoxy configurations being possible. mdpi.com
Other oxygenated derivatives include those with carbonyl groups, such as stoloniferone M, which contains a carbonyl at C-1 in addition to a 5,6-β-epoxy group. mdpi.com The presence and position of these oxygenated functionalities contribute significantly to the structural diversity of the gorgostane family.
| Derivative Class | Key Structural Feature | Common Source Organism(s) | Reference(s) |
| 5,6-Epoxygorgostane | Oxirane ring at C-5 and C-6 | Isis hippuris | nih.govmdpi.com |
| 5,6-Dihydroxygorgostane | Hydroxyl groups at C-5 and C-6 | Xeniidae family soft corals | mdpi.com |
| 17β,20β-Epoxy gorgostane derivatives | Oxirane ring at C-17 and C-20 | Isis hippuris | nih.gov |
| Stoloniferone M | C-1 carbonyl, 5,6-β-epoxy group | Clavularia viridis | mdpi.com |
Acylated and Sulfated Gorgosterol Derivatives
Acylation and sulfation represent other important modifications of the gorgosterol structure. Acylated derivatives, typically sterol esters, are formed when a fatty acid is linked to one of the hydroxyl groups of the sterol. gerli.comgerli.com This modification increases the lipophilicity of the molecule. An example of an acylated gorgosterol derivative is 11α-acetoxy-gorgostane-3β,5α,6β-triol, where an acetyl group is attached at the C-11 position. nih.govsemanticscholar.org This compound has been isolated from soft corals of the genus Sarcophyton. nih.govnih.gov
Sterol sulfates, where a sulfate (B86663) group is conjugated to a hydroxyl function, are another class of derivatives found in marine organisms. gerli.comgerli.com While specific examples of sulfated gorgosterol derivatives are less commonly detailed in the reviewed literature, the general occurrence of sulfated sterols in marine environments suggests their potential existence. gerli.commdpi.com Glycosylated forms, where a sugar moiety is attached to the sterol, can also be acylated on the sugar portion, creating acylated steryl glycosides. gerli.commdpi.com These modifications further expand the structural and functional diversity of this sterol family.
| Modification Type | Description | Example | Reference(s) |
| Acylation (Esterification) | Addition of an acyl group (e.g., acetyl) to a hydroxyl function. | 11α-acetoxy-gorgostane-3β,5α,6β-triol | nih.govnih.govsemanticscholar.org |
| Sulfation | Conjugation of a sulfate group to a hydroxyl function. | General class of sterol derivatives found in marine organisms. | gerli.comgerli.com |
| Acylated Steryl Glycosides | Acylation of the sugar moiety in a steryl glycoside. | General class of sterol derivatives found in microalgae and plants. | gerli.commdpi.com |
Secosteroidal Analogs and Rearranged Steroids
Secosteroids are steroidal derivatives in which one of the rings of the tetracyclic core has been broken. This ring cleavage results in a more flexible molecular structure. Within the gorgostane family, 9,11-secogorgostanes are a recognized class of analogs. nih.gov These compounds are characterized by the fission of the C-9 and C-11 bond in the C-ring of the steroid nucleus. Pinnigorgiols B and E are examples of 9,11-secosteroids that feature a unique tricyclic γ-diketone framework. researchgate.net The biosynthesis of these complex structures likely involves rearrangement of more conventional steroid precursors. researchgate.net
Rearranged steroids, where the carbon skeleton is altered through migrations of methyl groups or carbon-carbon bonds, represent another facet of structural diversity. While specific examples of rearranged gorgosterol skeletons are not extensively detailed, the existence of rearranged triterpenoids and other complex marine steroids suggests that such transformations are possible within the biosynthetic pathways leading to gorgosterol analogs. nih.govresearchgate.net These skeletal modifications can lead to novel and often biologically active compounds.
| Analog Class | Structural Description | Example(s) | Reference(s) |
| 9,11-Secogorgostanes | Steroids with a broken C-9 to C-11 bond. | Pinnigorgiols B and E | nih.govresearchgate.net |
| Rearranged Steroids | Steroids with an altered carbon skeleton due to bond migrations. | General class of complex marine natural products. | nih.gov |
Structure-Activity Relationship (SAR) Studies of Gorgost-5-en-3-ol, (3beta)- and its Derivatives in Biological Assays
The diverse structures of gorgosterol and its derivatives have prompted investigations into their biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. nih.govvliz.be Preliminary structure-activity relationship (SAR) studies aim to correlate specific structural features with observed biological effects. nih.govnih.govmdpi.com
In the realm of cytotoxicity, polyhydroxylated and acylated gorgosterols have shown notable activity against various cancer cell lines. nih.gov For instance, several 3β,5α,6β-triol steroids exhibited potent activity against K562 (human leukemia) cell lines. nih.gov SAR analysis suggests that the presence of an acetoxy group at the C-11 position may be an important pharmacophore for the cytotoxic activity of these 3β,5α,6β-triol steroids. nih.gov
Certain gorgostane derivatives have also demonstrated antimicrobial activities. For example, 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol and 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol, isolated from a Sarcophyton species, displayed both antibacterial and antifungal properties in vitro. nih.gov Other oxygenated sterols from the soft coral Capnella lacertiliensis showed antifungal potential against Microbotryum violacea. vliz.be
Anti-inflammatory activity has also been reported. Stoloniferone S, a gorgostane-type steroid from the soft coral Clavularia viridis, has been noted for its anti-inflammatory effects. nih.gov The diverse bioactivities of these compounds underscore their potential as leads for the development of new therapeutic agents.
| Biological Activity | Active Compound(s)/Derivatives | Key Structural Features for Activity (SAR Insights) | Reference(s) |
| Cytotoxicity | (24R)-11α-acetoxy-gorgost-3β,5α,6β-triol and related compounds | The OAc group at C-11 is proposed to be an important pharmacophore in 3β,5α,6β-triol steroids. | nih.gov |
| Antifungal | Oxygenated gorgosterols from Capnella lacertiliensis | Polyoxygenated steroid nucleus. | vliz.be |
| Antibacterial & Antifungal | 11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraol, 12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraol | Polyoxygenated and acylated gorgostane skeleton. | nih.gov |
| Anti-inflammatory | Stoloniferone S | Gorgostane steroid skeleton. | nih.gov |
Advanced Research Perspectives and Future Directions
Integrated Omics Approaches in Marine Chemical Biology
The study of marine natural products like Gorgost-5-en-3-ol, (3beta)-, commonly known as gorgosterol (B1215954), is increasingly benefiting from integrated "omics" technologies. nih.gov Fields such as sterolomics and lipidomics, which are sub-disciplines of metabolomics, provide a powerful lens to explore the immense diversity and biological functions of lipids in marine organisms. nih.govnih.gov These approaches allow for the comprehensive analysis of the entire complement of sterols (sterolome) or lipids (lipidome) within an organism, offering insights into their biosynthesis, metabolism, and ecological roles. nih.govresearchgate.net
Metabolomics has emerged as a critical tool in chemical biology for profiling the complex mixtures of small molecules in biological systems. researchgate.net In the context of marine biology, lipidomics, aided by advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), has been instrumental in characterizing the diverse lipid profiles of marine life. nih.govmdpi.com This detailed analysis helps researchers understand how marine organisms adapt their physiology to different environmental conditions. nih.gov
Sterolomics, in particular, focuses on the global study of sterols and their metabolites. nih.gov Profiling the sterol composition of microorganisms has yielded significant discoveries, including novel sterols with important biological activities. nih.govmdpi.com This approach is not only crucial for understanding the fundamental biology of these organisms but also for identifying potential new bioactive compounds. researchgate.netacs.org For instance, the study of the sterolome of various microalgae has revealed diverse sterol profiles, highlighting the complexity of sterol biosynthesis across different species. mdpi.com The application of these omics strategies to organisms that produce gorgosterol, such as dinoflagellates and their symbiotic partners, holds the key to unlocking the full scope of this unique sterol's function in marine ecosystems. kit.edu
Mechanistic Investigations of Gorgosterol's Biological Functions
While gorgosterol and its derivatives are known to possess a range of biological activities, the precise molecular mechanisms underlying these functions are still an active area of research. logos-verlag.de It is hypothesized that gorgosterol, produced by symbiotic dinoflagellates, is transferred to their coral hosts and may play a significant role in lipid metabolism or steroid signaling. kit.edu
Research into the biological roles of similar marine-derived sterols offers clues. For example, studies on other sterols from soft corals have revealed anti-inflammatory properties, with some compounds inhibiting the generation of superoxide (B77818) anions and the release of elastase by human neutrophils. mdpi.com The investigation into how these molecules interact with specific cellular targets is crucial for understanding their bioactivity.
The unique cyclopropane (B1198618) ring in the side chain of gorgosterol likely influences its interaction with biological membranes and proteins, distinguishing its function from other sterols. logos-verlag.de Future research will likely focus on identifying the specific protein targets and signaling pathways that are modulated by gorgosterol. This could involve techniques such as affinity chromatography to isolate binding partners and various cell-based assays to elucidate its effects on cellular processes. Understanding these mechanisms is fundamental to appreciating the ecological significance of this unusual marine steroid.
Potential as Lead Compounds for Research into Novel Biological Activities (excluding human therapeutic applications)
Gorgosterol and its analogs represent a valuable source of lead compounds for the discovery of novel biological activities. logos-verlag.de A lead compound is a chemical compound that has shown a desired biological activity and serves as a starting point for the development of new molecules with improved properties. numberanalytics.com The unique structural features of gorgosterol, particularly the cyclopropyl (B3062369) group in the side chain, make it an intriguing scaffold for chemical modification and the synthesis of new analogs. logos-verlag.de
Researchers have already begun to synthesize various analogs of related marine sterols to explore their biological potential. logos-verlag.denih.gov For instance, derivatives of ergosterol (B1671047) have been synthesized and shown to possess antimicrobial and anti-inflammatory activities. nih.gov Similarly, the synthesis of demethylgorgosterol analogs, including hydrocarbon analogs and fluorophore-steroid conjugates, has been undertaken to probe their biological applications and to visualize their localization within cells. logos-verlag.de
The diverse biological activities reported for steroids isolated from marine organisms, such as soft corals, highlight their potential as a source of new chemical entities for various research applications. researchgate.netnih.govnih.gov For example, some marine steroids have demonstrated weak antifungal activity. acs.org The exploration of gorgosterol and its synthetic derivatives could lead to the identification of compounds with novel and selective biological effects, contributing to the broader field of chemical biology and natural product research.
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The study of gorgosterol and its metabolites, often present in trace amounts within complex biological matrices, necessitates the use of advanced analytical techniques. nih.govnist.gov The continuous development of these methods is crucial for both the discovery of new sterols and the detailed investigation of their metabolic pathways. nih.govnumberanalytics.com
Metabolite profiling, a key aspect of metabolomics, relies on sophisticated hyphenated chromatographic techniques, most notably liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnumberanalytics.com These methods offer the high resolution and sensitivity required to analyze the complex chemical composition of natural extracts. nih.gov Recent advancements in mass spectrometry, such as the development of tribrid high-resolution mass spectrometry (HRMS) systems, have further enhanced the ability to detect and characterize metabolites, even those masked by a high biological background. nih.gov
Ecological Implications of Gorgost-5-en-3-ol, (3beta)- in Marine Ecosystems under Environmental Change
Gorgosterol's presence in various marine invertebrates, particularly in symbiotic relationships like those between corals and dinoflagellates, points to significant ecological roles. kit.edugatech.edudntb.gov.ua As a biomarker, the concentration and distribution of gorgosterol and other lipids can provide insights into the health and functioning of marine ecosystems, especially in the face of environmental change. copernicus.orgmdpi.com
Climate change and rising atmospheric CO2 levels are causing profound shifts in marine environments, including changes in temperature, ocean acidification, and nutrient availability. nih.gov These stressors can impact the physiology of marine organisms, including their lipid production. copernicus.org Studies have shown that nutrient deficiency, for example, can have a stronger effect on the cellular content of sterols in phytoplankton than warming or increased pCO2. copernicus.org
The decline of top predators in marine ecosystems can also have cascading effects on community structure and function. frontiersin.org Understanding the chemical ecology of marine organisms, including the role of specific compounds like gorgosterol, is crucial for predicting how these ecosystems will respond to such pressures. gatech.edu Future research should focus on how environmental changes affect the production of gorgosterol by organisms like dinoflagellates and the subsequent impact on their symbiotic partners and the wider ecosystem. This knowledge is vital for developing effective conservation and management strategies for vulnerable marine habitats like coral reefs. logos-verlag.decoastalwiki.org
Q & A
Q. How is Gorgost-5-en-3-ol, (3β)- structurally characterized in natural product research?
Methodological Answer: Structural characterization relies on spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). The NIST Mass Spectrometry Data Center provides a reference electron ionization mass spectrum (EI-MS) for this compound, with a molecular ion peak at m/z 426.7174 (C30H50O) . NMR analysis (e.g., <sup>1</sup>H, <sup>13</sup>C, DEPT, COSY) is critical for confirming stereochemistry, particularly the 3β-hydroxyl group and the pentacyclic gorgostane skeleton. X-ray crystallography may further resolve ambiguities in stereochemical assignments.
Q. What methodologies are recommended for determining the purity of Gorgost-5-en-3-ol, (3β)- in synthetic chemistry?
Methodological Answer: Purity assessment combines chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (e.g., 210 nm for sterol absorption).
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data .
- Melting Point Analysis: Experimental melting points (e.g., from differential scanning calorimetry) should align with literature values (e.g., Tfus = 387.8 K ± 0.5 K as reported by NIST) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational thermodynamic data for Gorgost-5-en-3-ol, (3β)-?
Methodological Answer: Discrepancies in properties like logP (octanol-water partition coefficient) or ΔfH° (enthalpy of formation) may arise from computational approximations (e.g., Joback/Crippen group-contribution methods) vs. experimental measurements . To address this:
- Validate Computational Models: Compare results across multiple algorithms (e.g., COSMO-RS, DFT-based methods) and adjust group parameters for steric effects unique to the gorgostane backbone.
- Empirical Cross-Checking: Use experimentally derived phase-change data (e.g., vapor pressure, critical temperature) from NIST’s Thermodynamics Research Center to calibrate simulations .
- Contradiction Analysis: Apply falsification frameworks (e.g., constructive refutability) to identify outliers and refine hypotheses .
Q. What strategies ensure reproducibility in studies involving Gorgost-5-en-3-ol, (3β)- synthesis and characterization?
Methodological Answer: Reproducibility requires rigorous documentation and quality assurance:
- Detailed Experimental Protocols: Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry), including step-by-step synthesis procedures, reaction conditions (temperature, solvent purity), and characterization data (NMR shifts, MS peaks) .
- Training and Standardization: Train research assistants in consistent data collection (e.g., calibration of instruments, adherence to SOPs) and provide access to raw data (e.g., spectra, chromatograms) in supplementary materials .
- Independent Replication: Collaborate with external labs to verify key findings, particularly for novel derivatives or stereochemical assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
